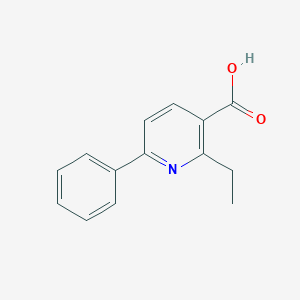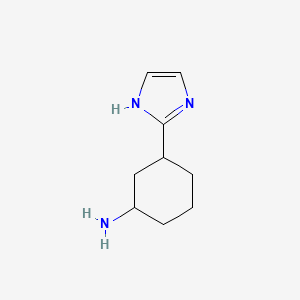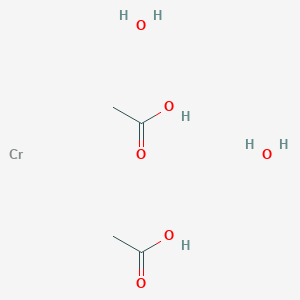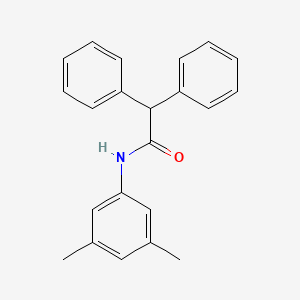
1-(4,6-Dichloro-1H-indol-3-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,6-Dichloro-1H-indol-3-yl)ethan-1-one is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6 on the indole ring, and an ethanone group at position 1. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
準備方法
The synthesis of 1-(4,6-Dichloro-1H-indol-3-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-dichloroindole and acetyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as pyridine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4,6-dichloroindole is reacted with acetyl chloride in the presence of pyridine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
化学反応の分析
1-(4,6-Dichloro-1H-indol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The chlorine atoms on the indole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted indole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted indoles.
科学的研究の応用
1-(4,6-Dichloro-1H-indol-3-yl)ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable indole structure.
作用機序
The mechanism of action of 1-(4,6-Dichloro-1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects.
Pathways: It may interfere with cellular signaling pathways, such as those involved in cell proliferation and apoptosis, thereby exerting its biological effects.
類似化合物との比較
1-(4,6-Dichloro-1H-indol-3-yl)ethan-1-one can be compared with other similar indole derivatives:
1-(1H-Indol-3-yl)ethan-1-one: This compound lacks the chlorine atoms at positions 4 and 6, making it less reactive in certain substitution reactions.
1-(4-Methyl-1H-indol-3-yl)ethan-1-one: The presence of a methyl group instead of chlorine atoms alters its chemical properties and biological activities.
1-(5-Fluoro-1H-indol-3-yl)ethan-1-one: The fluorine atom at position 5 provides different electronic effects compared to chlorine, affecting its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C10H7Cl2NO |
|---|---|
分子量 |
228.07 g/mol |
IUPAC名 |
1-(4,6-dichloro-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C10H7Cl2NO/c1-5(14)7-4-13-9-3-6(11)2-8(12)10(7)9/h2-4,13H,1H3 |
InChIキー |
HKFLZXFNLFFTIM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CNC2=C1C(=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


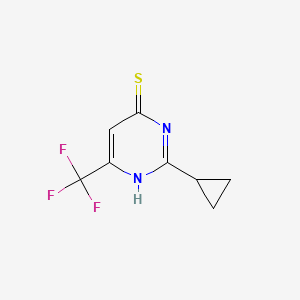
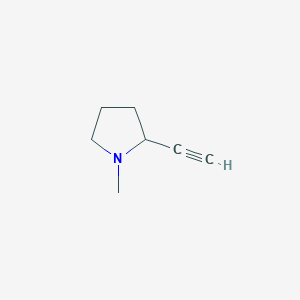
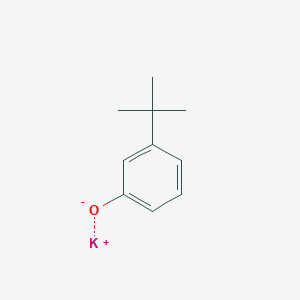
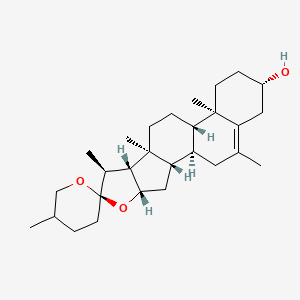
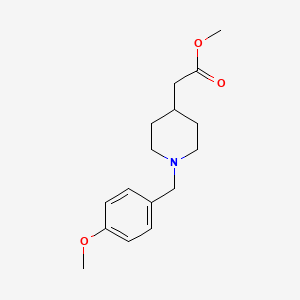
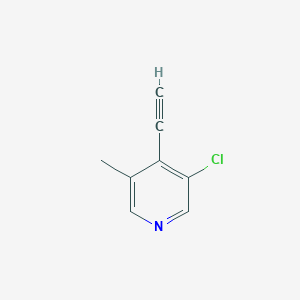
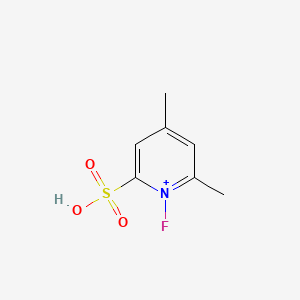

![2-[2-[Bis(carboxymethyl)amino]ethyl-(3-trimethoxysilylpropyl)amino]acetic acid](/img/structure/B12827372.png)
![4',5'-Dibromo-Spiro[9H-fluorene-9,9'-[9H]xanthene]](/img/structure/B12827373.png)
